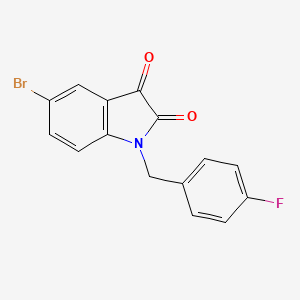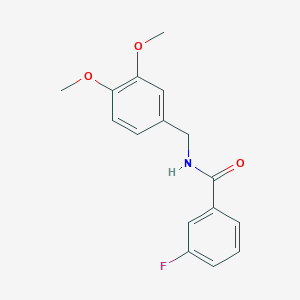
5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione
Overview
Description
5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes through the formation of covalent bonds with their active sites. This compound has been shown to selectively target certain protein kinases, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation and signaling pathways. By inhibiting these enzymes, 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione can disrupt the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione have been investigated in various in vitro and in vivo models. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell cycle progression. It has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione has been reported to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione in lab experiments is its high potency and selectivity towards specific enzymes, which allows for precise targeting of biological pathways. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies before further development.
Future Directions
There are several potential future directions for the research on 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione. One of the areas of interest is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the investigation of its potential as a lead compound for the development of new antibiotics and antifungal agents. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential side effects, as well as to optimize its synthesis and purification methods. Finally, the exploration of new derivatives and analogs of 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione could lead to the discovery of novel compounds with improved potency and selectivity.
Scientific Research Applications
5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases and phosphodiesterases, which are involved in several pathological conditions such as cancer, inflammation, and neurodegenerative diseases. This compound has also been investigated for its antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents.
properties
IUPAC Name |
5-bromo-1-[(4-fluorophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-10-3-6-13-12(7-10)14(19)15(20)18(13)8-9-1-4-11(17)5-2-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBXQIMDYMEMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4762635.png)
![N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4762643.png)
![N-benzyl-3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4762658.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4762663.png)
![N-(3-chlorobenzyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide](/img/structure/B4762672.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4762685.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-yn-1-amine hydrochloride](/img/structure/B4762693.png)
![6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4762697.png)
![3-{[2-(4-chlorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B4762705.png)
![4-{2-[(pyridin-4-ylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4762718.png)
![{1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B4762724.png)
![7-(4-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4762727.png)
![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4762741.png)
